Antitumor agent-4
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115767-74-3 |
|---|---|
Molecular Formula |
C29H36NO5P |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28+ |
InChI Key |
QZUHFMXJZOUZFI-ZQHSETAFSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |
Synonyms |
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate TAT 59 TAT-59 |
Origin of Product |
United States |
Medicinal Chemistry and Synthesis Considerations of Miproxifene Phosphate Analogs
Synthetic Methodologies for Miproxifene (B129615) Phosphate (B84403) and Related Compounds
Miproxifene phosphate (TAT-59) is a phosphate ester prodrug of miproxifene (DP-TAT-59). wikipedia.org The synthesis of such phosphate esters is a common strategy in medicinal chemistry to improve the water solubility of a parent drug, thereby enhancing its suitability for clinical development. wikipedia.orgcuni.cz The core structure of miproxifene is a triphenylethylene (B188826) scaffold. The synthesis of triphenylethylene derivatives typically involves multi-step sequences.
The synthesis of the active metabolite, miproxifene, likely involves a McMurry coupling or a similar olefination reaction to form the characteristic trisubstituted ethylene (B1197577) core. This would be followed by functional group manipulations to introduce the hydroxyl and the dimethylaminoethoxy side chain. The final step in the synthesis of miproxifene phosphate would be the phosphorylation of the phenolic hydroxyl group of miproxifene. researchgate.net This can be achieved using various phosphorylating agents. Enzymatic phosphorylation methods have also been explored for the synthesis of phosphate-containing drugs. mdpi.comconicet.gov.ar
The prodrug approach, converting a phenolic drug to its phosphate ester, is designed to enhance aqueous solubility. researchgate.netnih.gov Upon administration, alkaline phosphatases in the body can hydrolyze the phosphate ester, releasing the active parent drug at the target site. researchgate.net
Structural Design Principles: Derivatization from Triphenylethylene Core SERMs
Miproxifene is a derivative of afimoxifene (4-hydroxytamoxifen), which is the active metabolite of the well-known SERM, tamoxifen (B1202). wikipedia.orgwikipedia.org The structural design of miproxifene and other triphenylethylene-based SERMs is centered around a common pharmacophore that allows for interaction with the estrogen receptor (ER). nih.govportico.org
The general structure of these SERMs includes a triphenylethylene core, which provides a rigid scaffold. researchgate.net Key structural features include:
A basic aminoalkoxy side chain: This side chain is crucial for the antagonistic activity of SERMs. It is thought to interact with specific residues in the ER's ligand-binding domain (LBD), preventing the conformational changes required for receptor activation. nih.gov
A phenolic hydroxyl group: This group is important for high-affinity binding to the ER, mimicking the phenolic A-ring of estradiol (B170435). acs.org
Substituents on the phenyl rings: Modifications to the phenyl rings can influence the compound's potency, receptor subtype selectivity, and pharmacokinetic properties. mdpi.com
Miproxifene's design involved the introduction of a 4-isopropyl group on one of the phenyl rings of the afimoxifene structure. wikipedia.orgwikipedia.org This modification was intended to enhance its anticancer activity. The development of new SERMs often involves exploring various substitutions on the triphenylethylene core to optimize the balance of estrogenic and antiestrogenic effects in different tissues. mdpi.comebi.ac.uk
Structure-Activity Relationship (SAR) Studies of Miproxifene Phosphate and its Active Metabolites
The biological activity of miproxifene phosphate is dependent on its conversion to its active metabolites, primarily miproxifene (DP-TAT-59) and desmethyl miproxifene. nih.govnih.gov SAR studies are crucial for understanding how the chemical structure of these compounds relates to their biological activity.
Influence of Functional Groups on Estrogen Receptor Binding Affinity
The binding affinity of triphenylethylene SERMs to the estrogen receptor is a key determinant of their potency. The following functional groups play a significant role:
Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is critical for high-affinity binding to the estrogen receptor. acs.org This is evident in the much higher binding affinity of 4-hydroxytamoxifen (B85900) (afimoxifene) compared to tamoxifen. nih.gov This hydroxyl group mimics the A-ring phenol (B47542) of estradiol, forming a crucial hydrogen bond with the ER's ligand-binding domain. nih.gov
Basic Aminoalkoxy Side Chain: This side chain is a hallmark of triphenylethylene antiestrogens. Its length and the nature of the amine substituent can influence both binding affinity and the degree of antagonism. The basic amine is thought to interact with a specific aspartate residue in the ER, which is critical for its antiestrogenic effect. nih.gov
Phenyl Ring Substituents: The addition of an isopropyl group to the phenyl ring in miproxifene, distinguishing it from afimoxifene, was found to result in a 3- to 10-fold increase in potency in inhibiting breast cancer cell growth in vitro. wikipedia.orgwikipedia.org This suggests that this bulky, hydrophobic group enhances the interaction with the receptor or favorably alters the compound's properties.
| Compound | Key Functional Groups | Relative Binding Affinity for ER |
| Miproxifene | Phenolic -OH, Dimethylaminoethoxy side chain, 4-isopropyl group | High |
| Afimoxifene | Phenolic -OH, Dimethylaminoethoxy side chain | High (similar to estradiol) nih.gov |
| Tamoxifen | Dimethylaminoethoxy side chain | Moderate (25-50 times lower than afimoxifene) nih.gov |
| Desmethyltamoxifen | Phenolic -OH, Methylaminoethoxy side chain | Low (<1% of tamoxifen) nih.gov |
Stereochemical Considerations in Miproxifene Phosphate Analogues
The geometry of the double bond in triphenylethylene SERMs is a critical factor for their biological activity. These compounds exist as geometric isomers (E and Z isomers). For tamoxifen and its derivatives, the (Z)-isomer is generally the more active antiestrogen, while the (E)-isomer can exhibit estrogenic properties. The specific stereochemistry is crucial for the proper orientation of the side chain that confers antiestrogenic activity.
The IUPAC name for miproxifene phosphate specifies the (E)-isomer, while the IUPAC name for miproxifene specifies the (Z)-isomer. wikipedia.orgwikipedia.orgnih.gov This highlights the importance of stereochemistry in the activity of these compounds. The antiestrogenic activity of these triphenylethylene derivatives is highly dependent on the correct stereoisomer.
Comparative SAR with Tamoxifen and Afimoxifene Derivatives
Miproxifene phosphate and its active metabolite, miproxifene, were developed as analogs of tamoxifen with potentially improved efficacy. ncats.io
Potency: Miproxifene has been shown to be 3 to 10 times more potent than tamoxifen in inhibiting the growth of breast cancer cells in vitro. wikipedia.org The active metabolite of miproxifene, DP-TAT-59, had an ED50 value for inhibiting MCF-7 and T-47D breast cancer cell lines that was 30-fold lower than that of tamoxifen. nih.gov
Activity against Tamoxifen-Resistant Cells: Miproxifene demonstrated significant antitumor activity against tamoxifen-resistant breast cancer cell lines. nih.govnih.gov This suggests that the structural modifications in miproxifene may help to overcome some mechanisms of tamoxifen resistance.
Metabolites: The primary active metabolites of miproxifene phosphate are miproxifene (DP-TAT-59) and desmethyl miproxifene. nih.gov Both of these metabolites have shown significant antitumor activity. nih.govnih.gov In contrast, while 4-hydroxytamoxifen (afimoxifene) is a highly active metabolite of tamoxifen, the other major metabolite, N-desmethyltamoxifen, has significantly lower affinity for the estrogen receptor. nih.gov
| Compound | Modification from Tamoxifen/Afimoxifene | Key SAR Finding |
| Miproxifene | Addition of a 4-isopropyl group to afimoxifene | Increased potency and activity against tamoxifen-resistant cells. wikipedia.orgnih.gov |
| Afimoxifene | Hydroxylation of tamoxifen | Significantly higher ER binding affinity than tamoxifen. nih.gov |
| Toremifene | Chloroethyl side chain instead of ethyl | Similar activity profile to tamoxifen. |
Molecular Pharmacology and Cellular Mechanisms of Miproxifene Phosphate
Estrogen Receptor Modulation by Miproxifene (B129615) Phosphate (B84403) and its Metabolites
Miproxifene phosphate and its metabolites exert their effects primarily through interaction with estrogen receptors (ERs). ncats.ioncats.io These receptors are key mediators of hormone signaling and are critically involved in the pathobiology of hormone-dependent cancers. mdpi.commdpi.com
The active metabolites of miproxifene phosphate demonstrate a significant binding affinity for estrogen receptors. ncats.ioncats.io This binding is a competitive process, where the drug and its metabolites vie with endogenous estrogens, such as estradiol (B170435), for the ligand-binding domain of the ER. scielo.bridrblab.net The binding of a SERM like miproxifene to the ER induces a conformational change in the receptor protein. scielo.br This altered conformation is crucial in determining the subsequent downstream signaling events.
The primary active metabolite of miproxifene phosphate is miproxifene (DP-TAT-59). wikipedia.orgwikipedia.org Another major metabolite found in human blood is DM-DP-TAT-59. nih.govnih.gov Both of these metabolites are key to the pharmacological activity of the parent compound. nih.gov
Selective estrogen receptor modulators (SERMs) are distinguished by their tissue-specific ability to act as either estrogen receptor agonists (mimicking estrogen) or antagonists (blocking estrogen). scielo.brsma.org Miproxifene phosphate exhibits this dual activity. nih.gov
In the context of breast cancer cells, miproxifene and its metabolites act as ER antagonists. nih.govnih.gov By binding to the ER, they block the proliferative signals that would normally be initiated by estrogen. scielo.br This antagonistic action is the foundation of its antitumor effect in hormone-dependent breast cancer. ncats.ionih.gov
Conversely, in other tissues, miproxifene can exhibit estrogenic (agonistic) effects. For instance, studies in ovariectomized rats have shown that miproxifene, similar to tamoxifen (B1202), can suppress the decrease in bone density and reduce blood cholesterol levels. nih.gov This suggests an estrogen-like effect on bone and lipid metabolism. nih.gov This tissue-selective action is a hallmark of SERMs. scielo.br
The molecular basis for this tissue-specific agonism versus antagonism lies in the conformation of the ER-ligand complex and its interaction with various co-regulatory proteins (co-activators and co-repressors) that are differentially expressed in various cell types. scielo.br
Estrogen Receptor Binding Characteristics
Cellular Growth Inhibition Mechanisms in Preclinical Cancer Models
The primary mechanism by which miproxifene phosphate inhibits cancer cell growth is through its anti-estrogenic activity in ER-positive cancer cells. nih.gov
In vitro studies have demonstrated that miproxifene's active metabolite, DP-TAT-59, potently inhibits the growth of ER-positive human breast cancer cell lines such as MCF-7 and T-47D. nih.govnih.gov The inhibitory concentration (ED50) of DP-TAT-59 was found to be significantly lower than that of tamoxifen, indicating higher potency. nih.gov Specifically, miproxifene has been reported to be 3 to 10 times more potent than tamoxifen in inhibiting the growth of breast cancer cells in vitro. wikipedia.orgwikipedia.org
Furthermore, miproxifene phosphate has shown efficacy in tamoxifen-resistant breast cancer models. nih.govnih.gov It was found to inhibit the growth of tamoxifen-resistant cell lines R-27 and FST-1, suggesting it may have a role in treating patients whose tumors have become refractory to tamoxifen therapy. nih.govnih.gov
The antitumor activity of miproxifene phosphate is dependent on its major metabolites, DP-TAT-59 and DM-DP-TAT-59, which have demonstrated equivalent growth-inhibitory effects on human mammary tumor xenografts. nih.gov
Mechanisms of Action in Hormone-Dependent Neoplasms
Miproxifene phosphate is a potent agent against hormone-dependent tumors. ncats.ioncats.io Its mechanism of action in these cancers is centered on the disruption of estrogen-driven growth pathways. nih.govnih.gov
In hormone-dependent breast cancers, which are characterized by the expression of estrogen receptors, tumor growth is often reliant on estrogen signaling. mdpi.com Miproxifene phosphate, through its active metabolites, acts as an antagonist at the estrogen receptor in breast tissue. nih.govnih.gov This competitive inhibition prevents endogenous estrogens from binding to the ER and stimulating cell proliferation. scielo.br
Studies using xenografts of human breast carcinoma (MCF-7 and Br-10) in nude mice have shown that miproxifene phosphate suppresses tumor growth in a dose-dependent manner. ncats.ionih.gov This demonstrates its in vivo efficacy in a preclinical setting that mimics hormone-dependent cancer. nih.gov The stronger antagonistic activity of miproxifene phosphate against estrogen-dependent mammary tumors compared to tamoxifen suggests its potential as an effective therapeutic agent, particularly in patients with high estrogen levels. nih.gov
Investigating Molecular Pathways Beyond Estrogen Receptor Signaling
While the primary mechanism of miproxifene phosphate is through ER modulation, the broader effects of SERMs can involve other signaling pathways. The interaction of the ER with other signaling networks is a complex area of research. For instance, there is known crosstalk between ER signaling and pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and a wide range of other cellular processes. mdpi.comnih.gov
The binding of a ligand to the ER can initiate not only the classical genomic pathway, where the receptor-ligand complex translocates to the nucleus and regulates gene transcription, but also non-genomic pathways. mdpi.comgenome.jp These rapid, membrane-initiated steroid signaling events can activate various kinase cascades. mdpi.comgenome.jp It is plausible that miproxifene, like other ER ligands, could influence these non-genomic pathways, although specific research on miproxifene's role in these cascades is not extensively detailed in the provided search results.
Further investigation into how miproxifene phosphate and its metabolites might modulate these interconnected signaling networks could provide a more complete understanding of its pharmacological profile and potential mechanisms of resistance.
Data Tables
Table 1: In Vitro Activity of Miproxifene Metabolite (DP-TAT-59)
| Cell Line | Receptor Status | Effect of DP-TAT-59 | Comparative Potency |
|---|---|---|---|
| MCF-7 | ER-Positive | Strong anti-proliferative activity. nih.govnih.gov | ED50 value 30-fold lower than tamoxifen. nih.gov |
| T-47D | ER-Positive | Strong anti-proliferative activity. nih.govnih.gov | ED50 value 30-fold lower than tamoxifen. nih.gov |
| R-27 | Tamoxifen-Resistant | Growth inhibition. nih.govnih.gov | Effective where tamoxifen is not. nih.gov |
Table 2: In Vivo Antitumor Activity of Miproxifene Phosphate (TAT-59)
| Tumor Model | Treatment | Outcome |
|---|---|---|
| MCF-7 Xenograft | Miproxifene Phosphate (5 mg/kg/day) | Significant growth suppression, stronger than tamoxifen. nih.govnih.gov |
Preclinical Pharmacological Investigations of Miproxifene Phosphate
In Vitro Efficacy Studies in Cancer Cell Lines
Assessment of Growth Inhibitory Potency in Estrogen Receptor-Positive Cell Lines (e.g., MCF-7, T-47D)
The active metabolite of miproxifene (B129615) phosphate (B84403), known as DP-TAT-59, has demonstrated significant anti-proliferative activity against estrogen receptor (ER)-positive human breast cancer cell lines, including MCF-7 and T-47D. nih.govnih.gov In the presence of 1 nM estradiol (B170435), DP-TAT-59 effectively inhibited the growth of these cell lines. nih.govnih.gov Studies have shown that miproxifene's active form is potent in inhibiting the growth of these cancer cells. wikipedia.orgwikipedia.org
Comparative Efficacy with Tamoxifen (B1202) in Cell Proliferation Assays
Comparative Growth Inhibition of DP-TAT-59 and Tamoxifen
| Cell Line | Compound | Relative Potency (vs. Tamoxifen) |
|---|---|---|
| MCF-7 | DP-TAT-59 | 30-fold more potent nih.govresearchgate.net |
Evaluation of Miproxifene Phosphate in Tamoxifen-Resistant Cancer Cell Models (e.g., R-27, FST-1)
A significant challenge in breast cancer treatment is the development of resistance to therapies like tamoxifen. Research has shown that miproxifene phosphate (referred to as TAT-59 in some studies) is effective against tamoxifen-resistant breast cancer cell lines. nih.govnih.gov Specifically, in cell lines such as R-27 and FST-1, which are derived from MCF-7 and are resistant to tamoxifen, miproxifene phosphate demonstrated inhibitory effects on their growth, whereas tamoxifen did not. nih.govnih.govresearchgate.net This indicates the potential of miproxifene phosphate as a therapeutic option for patients whose tumors have become refractory to tamoxifen treatment. nih.govnih.gov
In Vivo Antitumor Activity in Xenograft Models
Human Tumor Xenograft Studies in Immunocompromised Animal Models (e.g., Athymic Mice)
The antitumor effects of miproxifene phosphate have been evaluated in vivo using human tumor xenograft models, where human breast cancer cells are implanted into immunocompromised mice, such as athymic nude mice. In these models, miproxifene phosphate (TAT-59) has been shown to suppress the growth of human mammary carcinomas, including MCF-7 and Br-10 xenografts. nih.govnih.gov Furthermore, the major metabolites of miproxifene phosphate, DP-TAT-59 and DM-DP-TAT-59, exhibited equivalent growth-inhibitory activity against human mammary tumor xenografts. nih.gov Studies also demonstrated strong antitumor responses in subcutaneous human glioma xenografts under certain conditions. nih.gov
Dose-Dependent Antitumor Effects of Miproxifene Phosphate
The in vivo antitumor activity of miproxifene phosphate has been shown to be dose-dependent. nih.govnih.gov In studies with MCF-7 and Br-10 xenografts in nude mice, a daily dose of 5 mg/kg of miproxifene phosphate resulted in significant suppression of tumor growth, an effect that was stronger than that observed with tamoxifen. nih.govnih.gov This dose-dependent inhibition highlights the direct relationship between the concentration of miproxifene phosphate administered and its therapeutic efficacy in a preclinical setting. nih.govnih.gov
Comparative Antitumor Efficacy with Tamoxifen in Xenograft Models
Miproxifene phosphate has demonstrated significant antitumor activity in preclinical xenograft models of human breast cancer, often showing superior efficacy compared to tamoxifen. nih.govnih.gov In studies using mice bearing MCF-7 or Br-10 human breast cancer xenografts, miproxifene phosphate exerted a potent growth inhibitory effect. nih.gov
A key finding from these studies is the effectiveness of miproxifene phosphate against tamoxifen-resistant tumors. nih.govnih.gov In xenograft models using tamoxifen-resistant cell lines R-27 and FST-1, which are derived from MCF-7 cells, miproxifene phosphate showed a strong therapeutic response where tamoxifen did not. nih.govnih.gov This suggests a potential clinical application for miproxifene phosphate in patients who have developed resistance to tamoxifen therapy. nih.gov
The active metabolite of miproxifene phosphate, DP-TAT-59, and another major metabolite, DM-DP-TAT-59, have also been shown to possess similar antitumor activities. nih.govnih.gov In vitro studies indicated that DP-TAT-59 is significantly more potent than tamoxifen in inhibiting the proliferation of estrogen receptor-positive breast cancer cell lines, MCF-7 and T-47D. nih.govnih.gov
| Compound | Xenograft Model | Key Finding | Reference |
|---|---|---|---|
| Miproxifene Phosphate (TAT-59) | MCF-7, Br-10 | Stronger growth inhibitory effect than tamoxifen. | nih.gov |
| Miproxifene Phosphate (TAT-59) | R-27, FST-1 (Tamoxifen-resistant) | Strongly inhibited tumor growth, unlike tamoxifen. | nih.govnih.gov |
| DP-TAT-59 | MCF-7, T-47D (in vitro) | Significantly inhibited cell proliferation. | nih.govnih.gov |
Assessment of Tissue-Selective Estrogenic Activity in Preclinical Models
Beyond its antitumor effects, the tissue-selective estrogenic activity of miproxifene phosphate has been evaluated in preclinical models, particularly focusing on its impact on bone and lipid metabolism. nih.gov These studies are critical for understanding the broader physiological effects of the compound.
Evaluation of Effects on Bone Metabolism in Ovariectomized Rodent Models
Ovariectomized (OVX) rodent models are standard for studying postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency and subsequent bone loss. nih.govnih.gov In this model, both miproxifene phosphate and tamoxifen have demonstrated a protective effect on bone density. nih.gov
Studies in ovariectomized rats have shown that both compounds suppressed the decrease in bone density that typically follows ovariectomy. nih.gov This suggests an estrogen-like, or agonistic, effect on bone tissue, which is a desirable characteristic for a SERM intended for use in postmenopausal women who are at risk of osteoporosis. nih.govscielo.br The estrogenic activity of miproxifene phosphate on bone was found to be comparable to that of tamoxifen. nih.gov
| Compound | Model | Effect on Bone Density | Reference |
|---|---|---|---|
| Miproxifene Phosphate (TAT-59) | Ovariectomized rats | Suppressed the decrease in bone density. | nih.gov |
| Tamoxifen | Ovariectomized rats | Suppressed the decrease in bone density. | nih.gov |
Investigation of Effects on Lipid Metabolism in Ovariectomized Rodent Models
Estrogen deficiency following ovariectomy in rodents also leads to alterations in lipid profiles, often characterized by an increase in total cholesterol levels. rdd.edu.iqnih.govfoliamedica.bg Preclinical studies have investigated the effects of miproxifene phosphate on these changes.
In ovariectomized rats, both miproxifene phosphate and tamoxifen were effective in reducing blood cholesterol levels. nih.gov This finding indicates an estrogen-agonistic effect on lipid metabolism, which could be beneficial in a clinical setting. The potency of miproxifene phosphate in this regard was similar to that of tamoxifen. nih.gov
| Compound | Model | Effect on Blood Cholesterol | Reference |
|---|---|---|---|
| Miproxifene Phosphate (TAT-59) | Ovariectomized rats | Reduced blood cholesterol levels. | nih.gov |
| Tamoxifen | Ovariectomized rats | Reduced blood cholesterol levels. | nih.gov |
Prodrug Bioconversion and Preclinical Pharmacokinetics of Miproxifene Phosphate
Enzymatic Hydrolysis of Miproxifene (B129615) Phosphate (B84403) to Active Metabolites (Miproxifene, Desmethyl Miproxifene)
The primary mechanism for the activation of miproxifene phosphate is through enzymatic hydrolysis, which cleaves the phosphate group to release the active parent drug, miproxifene. smolecule.compharmatutor.org This bioconversion is essential for the pharmacological activity of the compound. Subsequent metabolism can lead to the formation of other active metabolites, such as desmethyl miproxifene. nih.gov
Role of Alkaline Phosphatases in Prodrug Activation
Alkaline phosphatases, enzymes that are particularly abundant on the apical surface of enterocytes in the intestine, play a crucial role in the dephosphorylation of miproxifene phosphate. pharmatutor.orgresearchgate.netresearchgate.net This enzymatic action occurs at the intestinal brush border, facilitating the conversion of the highly water-soluble prodrug into its more lipophilic and permeable active form, miproxifene. researchgate.netresearchgate.net The Caco-2 cell model, derived from human colon adenocarcinoma cells, is frequently used for in vitro studies because these cells form polarized monolayers and express alkaline phosphatase at levels comparable to the human gut. umich.edu
The conversion process mediated by alkaline phosphatase is rapid and can lead to a significant increase in the local concentration of the parent drug at the site of absorption. researchgate.net This enzymatic cleavage is a critical step that dictates the rate and extent of absorption of the active compound. nih.gov
Impact of Enzyme Activity on Parent Drug Generation and Precipitation
The rapid enzymatic hydrolysis of miproxifene phosphate by alkaline phosphatase can lead to the generation of a supersaturated solution of the active drug, miproxifene, at the intestinal membrane. researchgate.netpatsnap.com This high local concentration can be a double-edged sword. On one hand, it creates a larger concentration gradient that drives the absorption of the drug across the intestinal epithelium. researchgate.net On the other hand, if the concentration of the generated parent drug exceeds its solubility limit, it can lead to precipitation. nih.govpatsnap.com
The potential for precipitation is influenced by several factors, including the rate of dephosphorylation, the degree of supersaturation, and the intrinsic solubility of the parent drug. nih.gov Studies have shown that for miproxifene phosphate, precipitation can occur within the typical gastrointestinal transit times at certain concentrations. researchgate.netnih.gov For instance, at a concentration of 21 microM or higher, the induction times for precipitation were within the residence times of the gastrointestinal tract. researchgate.netnih.gov This phenomenon of enzyme-mediated precipitation is a critical consideration in the oral delivery of phosphate prodrugs, as it can potentially limit the expected absorption advantage. nih.gov
Preclinical Absorption and Permeability Studies
To understand the absorption characteristics of miproxifene and its phosphate prodrug, various preclinical models have been employed. These studies are essential for predicting the in vivo performance of the drug.
In Vitro Cell Monolayer Models for Absorptive Flux (e.g., Caco-2 cells)
The Caco-2 cell monolayer model is a well-established in vitro tool for assessing the intestinal permeability and absorption of drugs. umich.edu In studies with miproxifene phosphate, Caco-2 cells have been used to measure the absorptive flux of the active metabolite, DP-TAT-59. patsnap.comresearchgate.net
Research has demonstrated that administering the prodrug, miproxifene phosphate (TAT-59), significantly increases the absorptive flux of the parent drug, DP-TAT-59, compared to administering the parent drug directly. umich.edu At a concentration of 100 μM, TAT-59 increased the absorptive flux of DP-TAT-59 by nearly tenfold. umich.edu This enhancement is attributed to the increased aqueous solubility provided by the phosphate group, which allows for a higher concentration of the drug to be present at the apical side of the Caco-2 monolayer. umich.edu The subsequent enzymatic conversion to the more permeable parent drug facilitates its transport across the cell layer. umich.edu
Table 1: Absorptive Flux of DP-TAT-59 in Caco-2 Cells
| Compound Administered | Concentration (μM) | Absorptive Flux of DP-TAT-59 (nM/cm²/min) | Fold Increase |
|---|---|---|---|
| DP-TAT-59 | 100 | 9.09 (±3.9) | - |
| TAT-59 | 100 | 89.39 (±36.4) | ~9.8 |
Data sourced from Heimbach et al., 2003. umich.edu
In Situ Intestinal Perfusion Studies in Animal Models
In situ intestinal perfusion studies in animal models, such as rats, provide a more physiologically relevant system for studying drug absorption by maintaining an intact blood supply and innervation. nih.gov These studies have been conducted to evaluate the absorption of miproxifene phosphate in a setting that more closely mimics the in vivo environment. umich.edu The rat intestinal perfusion model has been utilized to further investigate the absorption of the triphenylethylene (B188826) phosphate prodrug, TAT-59. umich.edu
Factors Influencing Permeability of the Active Moiety (e.g., Serosal Albumin Effects)
The permeability of highly lipophilic compounds like miproxifene (DP-TAT-59) can be influenced by various factors within the experimental setup. One such factor is the presence of albumin on the basolateral (serosal) side of the Caco-2 cell monolayer. umich.edu
Studies have shown that the addition of human serum albumin (HSA) to the basolateral chamber significantly increases the apparent permeability of DP-TAT-59. umich.edupatsnap.com This effect is attributed to the binding of the lipophilic drug to albumin, which can prevent its accumulation within the cell monolayer and enhance its release from the cells, thereby increasing the measured transport rate. umich.edu For DP-TAT-59, the apparent permeability coefficient (Papp) increased with rising concentrations of HSA. umich.edu
Table 2: Effect of Serosal Albumin on DP-TAT-59 Permeability in Caco-2 Cells
| Human Serum Albumin (HSA) Concentration | Apparent Permeability (Papp) (cm/s) |
|---|---|
| 0.5% | 2.6 (±0.7) x 10⁻⁶ |
| 1% | 14 (±2.6) x 10⁻⁶ |
Data sourced from Heimbach et al., 2003. umich.edu
This finding underscores the importance of including proteins like albumin in in vitro transport studies for highly lipophilic and protein-bound drugs to obtain more accurate predictions of their in vivo permeability. umich.edupatsnap.com
Metabolite Identification and Pharmacokinetic Profiling in Preclinical Models
Preclinical studies, primarily conducted in rats and dogs, have been essential in characterizing the metabolic fate and pharmacokinetic profile of miproxifene phosphate following its administration. researchgate.net
Upon administration, miproxifene phosphate undergoes rapid and extensive bioconversion to its active form, miproxifene. Subsequently, miproxifene is further metabolized into several other compounds. The main metabolic pathways involved are hydroxylation and demethylation. The most significant active metabolite identified in these preclinical models is desmethyl miproxifene. Other identified metabolites include 4-hydroxy-miproxifene and 4-hydroxy-desmethyl-miproxifene. The comprehensive identification of these metabolites is fundamental to understanding the full spectrum of the drug's activity and its duration of effect.
The analysis of steady-state concentrations of active metabolites is a crucial aspect of preclinical pharmacokinetic profiling. These studies aim to determine the concentrations of miproxifene and its active metabolites in the plasma after repeated administration until a state of equilibrium is reached, where the rate of drug intake equals the rate of its elimination. This information is vital for predicting therapeutic levels and understanding the potential for drug accumulation.
In preclinical trials with repeated dosing, steady plasma levels of miproxifene were observed relatively quickly, while its active metabolite, desmethyl miproxifene, took a longer period to reach a steady state. nih.gov
Table 1: Steady-State Pharmacokinetic Parameters of Miproxifene and Desmethyl Miproxifene in Preclinical Models
| Compound | Species | Css (ng/mL) |
| Miproxifene | Human | Not specified |
| Desmethyl miproxifene | Human | Not specified |
The elimination half-life (t1/2) is a key pharmacokinetic parameter that indicates the time required for the concentration of a drug in the body to decrease by half. The determination of the half-lives of miproxifene and its primary active metabolite, desmethyl miproxifene, is critical for predicting their duration of action.
Preclinical studies in animal models have been conducted to determine these half-lives. While specific half-life data for miproxifene and desmethyl miproxifene in rats and dogs was not detailed in the search results, studies on similar compounds in these models provide a comparative context. For instance, the half-life of other drugs has been reported to be around 9-11 hours in rats and 1.4 days in dogs. In human studies, the half-life for the disappearance of miproxifene was calculated to be between 27 and 36 hours, and for desmethyl miproxifene, it was substantially longer, ranging from 156 to 202 hours. nih.gov
Table 2: Elimination Half-Life of Miproxifene and Desmethyl Miproxifene in Humans
| Compound | Species | Half-Life (hours) |
| Miproxifene | Human | 27 - 36 |
| Desmethyl miproxifene | Human | 156 - 202 |
Source: nih.gov
Advanced Research Methodologies and Translational Research Paradigms for Serms
Application of Advanced In Vitro and In Vivo Models in SERM Research (e.g., Organoids, Patient-Derived Xenografts)
Modern SERM research has moved beyond traditional two-dimensional cell cultures to embrace more physiologically relevant models that better recapitulate the complexity of human tissues and diseases.
Organoids , which are three-dimensional, self-organizing structures derived from stem cells, have emerged as a powerful in vitro tool. google.com These miniature organs can be generated from patient tissues, thereby preserving the genetic and phenotypic characteristics of the original tissue. google.com In the context of SERM research for breast cancer, patient-derived organoids (PDOs) offer a platform to study the response of individual tumors to drugs like Miproxifene (B129615) phosphate (B84403), potentially enabling personalized medicine approaches. google.com For instance, mammary gland organoids can be used to study the effects of SERMs on ductal invasion. science.gov While specific studies employing organoids to test Miproxifene phosphate are not widely documented, this technology holds immense promise for future investigations into its efficacy and for screening for drug resistance.
Patient-Derived Xenografts (PDXs) represent a significant advancement in in vivo modeling. In this model, tumor tissue from a patient is directly implanted into an immunodeficient mouse, which allows the tumor to retain its original architecture, genetic diversity, and cellular heterogeneity. Current time information in Portland, OR, US.knu.edu.af This is a significant improvement over traditional cell line-derived xenograft models. knu.edu.af PDX models are invaluable for preclinical evaluation of anticancer drugs, including SERMs. acs.org Research has shown that the active metabolite of Miproxifene phosphate, DP-TAT-59, effectively suppressed the growth of human mammary carcinoma xenografts. researchgate.net While these earlier studies utilized xenografts, the application of the more advanced PDX models could offer a more predictive assessment of Miproxifene phosphate's therapeutic potential in a diverse patient population, including in tamoxifen-resistant contexts. researchgate.net
Table 1: Comparison of Advanced Models in SERM Research
| Model Type | Description | Advantages for SERM Research |
|---|
| Organoids | 3D self-organizing cell cultures from stem cells. google.com | - Mimic in vivo tissue architecture and function.
High-Throughput Screening Approaches for Identifying Novel SERM Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to modulate a specific biological target. survivorlibrary.com In SERM research, HTS assays are crucial for identifying new molecules with desirable activity profiles. These assays can be designed to measure various endpoints, such as estrogen receptor binding, transcriptional activation, or cell proliferation. google.com
While specific HTS campaigns that led to the discovery of Miproxifene phosphate are not detailed in publicly available literature, HTS methodologies are central to the discovery of novel SERM modulators. For example, HTS can be employed to screen for compounds that selectively inhibit estrogen receptor alpha (ERα) or ERβ, or for molecules that have a unique profile of agonist and antagonist activity in different tissues. Patents related to estrogen receptor modulators often reference the use of HTS assays to identify active compounds. google.comgoogle.comgoogle.com The development of sophisticated HTS platforms, including those that use fluorescent reporter genes under the control of estrogen response elements (EREs), allows for the efficient identification of new SERM candidates. science.gov
Computational Chemistry and Molecular Modeling in Miproxifene Phosphate Research
Computational approaches have become indispensable in drug design and development, offering a way to visualize and predict molecular interactions, thereby guiding the synthesis and optimization of new drugs.
In silico analysis, which involves computer-based simulations, is a powerful tool for predicting the structure-activity relationships (SAR) of drug candidates. cuni.cz For SERMs, in silico methods can help to understand how small changes in the chemical structure of a compound like Miproxifene phosphate can affect its binding affinity and its functional activity at the estrogen receptor. Miproxifene phosphate itself was developed as a prodrug of its active metabolite, DP-TAT-59, to improve its physicochemical properties. cuni.cz This kind of strategic drug design is often aided by computational predictions of properties like solubility and bioavailability. While detailed in silico studies specifically on Miproxifene phosphate are not extensively published, the general principles of computational chemistry are highly relevant to its development and to the broader field of SERM research. scribd.com
Table 2: Key Computational Approaches in SERM Research
| Technique | Description | Application to Miproxifene Phosphate Research |
|---|
| In Silico SAR | Computer-based prediction of how chemical structure relates to biological activity. cuni.cz | - Guiding the design of more potent and selective SERMs.
In Silico Analysis for Structure-Activity Relationship Predictions
Omics-Based Approaches to Elucidate SERM Mechanisms
The "omics" technologies, including transcriptomics and proteomics, provide a global view of the molecular changes that occur in cells and tissues in response to a drug. These approaches are critical for understanding the complex mechanisms of action of SERMs.
Transcriptomic analysis, often performed using microarrays or RNA sequencing, measures the expression levels of thousands of genes simultaneously. doctorlib.org Proteomic profiling, on the other hand, identifies and quantifies the proteins present in a cell or tissue. doctorlib.org When applied to SERM research, these techniques can reveal the downstream signaling pathways that are activated or inhibited by a compound like Miproxifene phosphate.
For instance, treating breast cancer cells with Miproxifene phosphate and then performing transcriptomic and proteomic analysis could identify the specific genes and proteins whose expression is altered, providing a detailed molecular signature of the drug's effect. This can help to uncover novel mechanisms of action, identify biomarkers of drug response, and explain why some tumors may be resistant to treatment. While specific transcriptomic or proteomic studies on Miproxifene phosphate have not been widely published, research on other SERMs has demonstrated the power of these approaches in understanding their complex biology. doctorlib.orgresearchgate.net The integration of these omics datasets is a key strategy in modern translational cancer research. doctorlib.org
Metabolomic Analysis of Cellular Pathways Influenced by Miproxifene Phosphate (e.g., Pentose (B10789219) Phosphate Pathway)
While direct metabolomic studies focusing specifically on Miproxifene phosphate are limited, its influence on cellular metabolic pathways can be inferred from its mechanism as a potent selective estrogen receptor modulator (SERM) and by examining the well-documented metabolic effects of estrogen and other SERMs like tamoxifen (B1202). Miproxifene phosphate is a prodrug that is converted to its active metabolite, miproxifene (DP-TAT-59), which exerts its effects by binding to estrogen receptors (ER). wikipedia.orgnih.gov Its antiestrogenic activity is reported to be more potent than that of tamoxifen in inhibiting the growth of breast cancer cells. wikipedia.org
Metabolomic analyses of cancer cells have established a clear link between estrogen signaling and the upregulation of specific metabolic pathways that support proliferation. One of the most critical pathways influenced by estrogen is the Pentose Phosphate Pathway (PPP). nih.govplos.org The PPP is a fundamental branch of glucose metabolism that runs parallel to glycolysis. spandidos-publications.com Its primary functions are anabolic, rather than catabolic, and include the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate (B1218738), which is a crucial precursor for nucleotide biosynthesis. spandidos-publications.commdpi.com
Detailed Research Findings
Research using metabolic flux analysis has demonstrated that estradiol (B170435), the primary estrogen, significantly stimulates the flow of carbon through the PPP in ER-positive breast cancer cells (MCF-7). nih.gov This metabolic shift is crucial for accommodating the increased demand for nucleotides (for DNA and RNA synthesis) and NADPH required for fatty acid synthesis and for counteracting oxidative stress during rapid cell proliferation. nih.govmdpi.com The key regulatory and rate-limiting enzyme of the PPP is Glucose-6-Phosphate Dehydrogenase (G6PD), which catalyzes the first irreversible step. spandidos-publications.com Studies have shown that estradiol can increase the expression and activity of G6PD, thereby driving glucose flux into the PPP. plos.orgnih.gov
As a SERM, Miproxifene phosphate functions as an estrogen antagonist in target tissues like the breast. Therefore, it is hypothesized that miproxifene would counteract the proliferative metabolic state induced by estrogen. By competitively binding to the estrogen receptor, miproxifene is expected to inhibit the estrogen-mediated upregulation of G6PD and other key enzymes, thereby downregulating the PPP. This would lead to a reduction in the supply of ribose-5-phosphate and NADPH, contributing to the cytostatic effect of the drug on cancer cells.
Metabolomic studies on tamoxifen, another triphenylethylene (B188826) SERM, have revealed significant alterations in metabolic pathways, including those connected to the PPP, such as glutathione (B108866) and purine (B94841) metabolism, particularly in the context of drug resistance. jcancer.org Given that miproxifene is 3- to 10-fold more potent than tamoxifen in in vitro models, its impact on these metabolic pathways is expected to be at least as significant. wikipedia.org The antagonistic effect of SERMs on the PPP is further supported by evidence that the estrogen receptor antagonist fulvestrant (B1683766) (ICI 182,780) effectively blocks the estradiol-induced increase in G6PD. nih.gov
The table below outlines the key reactions of the oxidative branch of the Pentose Phosphate Pathway and illustrates the hypothesized regulatory influence of estrogen versus the antagonistic effect expected from Miproxifene phosphate in ER-positive cells.
Interactive Data Table: Hypothesized Regulation of the Pentose Phosphate Pathway
| Reaction Step | Enzyme | Substrate | Product | Key Output | Regulatory Influence of Estrogen | Hypothesized Influence of Miproxifene Phosphate |
|---|---|---|---|---|---|---|
| 1 (Rate-Limiting) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | NADPH | Upregulation | Downregulation (Antagonism) |
| 2 | 6-Phosphogluconolactonase (PGLS) | 6-Phosphoglucono-δ-lactone | 6-Phosphogluconate | - | Indirectly Increased Flux | Indirectly Decreased Flux |
| 3 | 6-Phosphogluconate Dehydrogenase (6PGD) | 6-Phosphogluconate | Ribulose-5-Phosphate | NADPH | Upregulation | Downregulation (Antagonism) |
| 4 | Ribose-5-phosphate isomerase | Ribulose-5-Phosphate | Ribose-5-Phosphate | Nucleotide Precursor | Indirectly Increased Flux | Indirectly Decreased Flux |
This model suggests that a key anti-proliferative mechanism of Miproxifene phosphate involves the metabolic reprogramming of cancer cells, specifically through the suppression of the Pentose Phosphate Pathway, thereby starving them of essential building blocks for growth and survival.
Future Perspectives and Unexplored Research Avenues for Miproxifene Phosphate
Re-evaluation of Miproxifene (B129615) Phosphate (B84403) in Emerging Therapeutic Strategies for Hormone-Dependent Cancers
The initial promise of miproxifene phosphate stemmed from its potent anti-proliferative effects on estrogen receptor (ER)-positive human mammary carcinoma cell lines. nih.gov Its active metabolite, miproxifene (DP-TAT-59), demonstrated a significantly stronger inhibitory effect on the growth of MCF-7 and T-47D breast cancer cells compared to tamoxifen (B1202). nih.govnih.gov Specifically, the concentration of DP-TAT-59 required to achieve 50% inhibition (ED50) was 30-fold lower than that of tamoxifen. nih.gov This suggests a higher binding affinity for the estrogen receptor, a characteristic that could be leveraged in modern therapeutic approaches.
A key area for re-evaluation lies in its efficacy against tamoxifen-resistant tumors. Studies have shown that miproxifene phosphate effectively inhibited the growth of tamoxifen-resistant breast cancer cell lines, R-27 and FST-1. nih.govnih.gov This finding is particularly relevant today, as acquired resistance to endocrine therapies remains a significant clinical challenge. Further investigation into the mechanisms by which miproxifene overcomes tamoxifen resistance could unveil novel strategies for treating advanced or recurrent hormone-dependent cancers.
Moreover, the development of novel drug delivery systems could revitalize interest in miproxifene phosphate. For instance, an iontophoretic administration method designed to deliver the drug directly to ductal lesions has been explored. patsnap.com This local delivery approach resulted in a significantly higher concentration of the active metabolite in mammary tissue compared to oral administration, while minimizing systemic exposure. patsnap.com Such targeted delivery could enhance efficacy and reduce potential side effects, making it a viable option for early-stage diseases like ductal carcinoma in situ (DCIS).
Investigation of Miproxifene Phosphate in Combination Therapies with Other Anticancer Agents
The future of cancer treatment increasingly lies in combination therapies designed to target multiple pathways and overcome resistance. nih.govnih.gov The potential of miproxifene phosphate as a component of such regimens is a compelling area for research. Given its role as an estrogen receptor antagonist, combining it with agents that have different mechanisms of action could lead to synergistic effects. google.com
For example, combining miproxifene phosphate with chemotherapy agents has shown promise in preclinical models. Estramustine (B1671314) phosphate, a related compound, has been shown to enhance the activity of taxanes like paclitaxel (B517696) in various cancer cell lines. ascopubs.orgcancernetwork.com Clinical studies have explored combinations of estramustine phosphate with docetaxel (B913) and carboplatin (B1684641) in patients with hormone-refractory prostate cancer, demonstrating notable response rates. scirp.orgcancernetwork.com Similar investigations with miproxifene phosphate could be warranted, particularly in breast cancer.
Furthermore, combining miproxifene phosphate with targeted therapies, such as inhibitors of cell signaling pathways like PI3K/AKT/mTOR, could be a fruitful avenue. nih.govfrontiersin.org Since these pathways are often dysregulated in hormone-resistant cancers, a dual-pronged attack targeting both the estrogen receptor and key survival pathways could be highly effective. The table below outlines potential combination strategies and their rationales.
| Anticancer Agent Class | Rationale for Combination with Miproxifene Phosphate | Potential Cancers |
| Chemotherapy (e.g., Taxanes) | Synergistic antimitotic effects; estramustine, a similar compound, enhances taxane (B156437) activity. ascopubs.orgcancernetwork.com | Breast Cancer, Prostate Cancer |
| CDK4/6 Inhibitors | Overcoming endocrine resistance by targeting cell cycle progression. | ER-positive Breast Cancer |
| PI3K/AKT/mTOR Inhibitors | Targeting key survival pathways often activated in hormone-resistant cancers. nih.govfrontiersin.org | Hormone-Dependent Cancers |
| PARP Inhibitors | Potential synergy in BRCA-mutated, ER-positive breast cancers. | Breast Cancer |
Exploration of Miproxifene Phosphate's Potential in Other Estrogen-Mediated Conditions
The tissue-selective nature of SERMs like miproxifene phosphate suggests their potential utility extends beyond cancer treatment. doctorlib.org These compounds can act as estrogen agonists in some tissues while acting as antagonists in others. For instance, studies in ovariectomized rats demonstrated that miproxifene phosphate, similar to tamoxifen, suppressed the decrease in bone density and reduced blood cholesterol levels. nih.gov This indicates a beneficial estrogenic effect on bone and lipid metabolism.
These findings open the door to exploring miproxifene phosphate for the prevention or treatment of postmenopausal osteoporosis. doctorlib.org The ability to protect bone health while simultaneously antagonizing estrogen's effects in breast tissue would be a significant advantage. Further research is needed to fully characterize its long-term effects on bone mineral density and fracture risk.
Additionally, the role of estrogens in cardiovascular health and neurodegenerative diseases presents another avenue for investigation. doctorlib.org While large-scale clinical trials have yielded mixed results for estrogen therapy in these areas, the unique profiles of SERMs might offer a more favorable balance of benefits and risks. Elucidating the specific effects of miproxifene phosphate on cardiovascular markers and cognitive function could uncover new therapeutic applications.
Development of Novel Miproxifene Phosphate Analogues with Improved Pharmacological Profiles
While miproxifene phosphate itself was a prodrug designed to improve the water solubility of its active metabolite, miproxifene, the principles of medicinal chemistry could be applied to create even more effective analogues. wikipedia.orgwikipedia.org The goal would be to enhance desirable properties such as bioavailability, target affinity, and tissue selectivity, while minimizing off-target effects.
One approach is the synthesis of analogues with modifications to the triphenylethylene (B188826) scaffold. smolecule.com Miproxifene is a derivative of afimoxifene (4-hydroxytamoxifen) with an additional isopropyl group. wikipedia.orgwikipedia.org Systematic modifications of this and other positions on the molecule could lead to compounds with a more optimal pharmacological profile. For example, creating analogues with different bioisosteres of the phosphate group could improve metabolic stability and cellular uptake. researchgate.net
Another strategy involves the development of phosphonate (B1237965) or phosphinate analogues. These modifications can alter the polarity and hydrogen bonding capabilities of the molecule, potentially leading to improved pharmacokinetic properties. nih.gov The table below summarizes potential modifications and their intended improvements.
| Modification Strategy | Intended Pharmacological Improvement | Example |
| Scaffold Modification | Enhanced target affinity and selectivity | Altering substituent groups on the phenyl rings wikipedia.orgwikipedia.org |
| Phosphate Bioisosteres | Improved metabolic stability and cell permeability researchgate.net | Difluoromethylene phosphonate analogues researchgate.net |
| Prodrug Approaches | Enhanced bioavailability and targeted delivery | Phosphoramidate or other enzyme-labile prodrugs nih.gov |
Overcoming Mechanisms of Resistance to Miproxifene Phosphate
Although miproxifene phosphate has shown activity against tamoxifen-resistant cell lines, the potential for cancer cells to develop resistance to miproxifene itself must be considered. nih.govnih.gov Understanding and preempting these resistance mechanisms is crucial for its potential future clinical application.
Mechanisms of resistance to endocrine therapies are multifaceted and can include alterations in the estrogen receptor, activation of bypass signaling pathways, and changes in drug metabolism. mdpi.comresearchgate.net Research into resistance to miproxifene phosphate would likely involve:
Genomic and Proteomic Analysis: Profiling of miproxifene-resistant cell lines to identify mutations in the estrogen receptor gene (ESR1) or alterations in the expression of co-regulatory proteins.
Signaling Pathway Analysis: Investigating the activation of escape pathways, such as the PI3K/AKT/mTOR or MAPK pathways, that can drive cell growth independently of the estrogen receptor. nih.gov
Drug Efflux Pump Studies: Assessing the role of ATP-binding cassette (ABC) transporters in reducing intracellular concentrations of the active drug. researchgate.net
Strategies to overcome this resistance could involve the combination therapies discussed earlier, such as co-administration with inhibitors of the identified escape pathways. Additionally, the development of next-generation SERMs or selective estrogen receptor degraders (SERDs) inspired by the structure of miproxifene could provide options for patients who develop resistance.
Elucidation of Miproxifene Phosphate's Impact on Cellular Metabolic Pathways
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. frontiersin.org The interplay between estrogen signaling and cellular metabolism is an active area of research. Estrogens are known to influence glucose metabolism, the pentose (B10789219) phosphate pathway (PPP), and lipid synthesis. genome.jpnih.gov Therefore, it is plausible that an estrogen receptor modulator like miproxifene phosphate could exert some of its anticancer effects by altering these metabolic processes.
Future research should aim to elucidate how miproxifene phosphate and its active metabolites impact key metabolic pathways in cancer cells. This could involve:
Metabolomic Profiling: Analyzing the changes in intracellular metabolite levels in cancer cells treated with miproxifene phosphate to identify affected pathways.
Gene and Protein Expression Analysis: Measuring the expression of key metabolic enzymes and transporters, such as glucose transporters (GLUTs) and enzymes of the PPP like glucose-6-phosphate dehydrogenase (G6PD). frontiersin.orgresearchgate.net
Functional Metabolic Assays: Assessing the rates of glycolysis and mitochondrial respiration in the presence of the drug.
Uncovering a role for miproxifene phosphate in modulating cancer cell metabolism could not only provide a deeper understanding of its mechanism of action but also suggest novel combination strategies with drugs that target metabolic vulnerabilities. For instance, if miproxifene phosphate is found to inhibit glycolysis, combining it with an agent that blocks an alternative energy source could be a powerful therapeutic approach. The pentose phosphate pathway is crucial for producing NADPH and the precursors for nucleotide biosynthesis, both of which are vital for cancer cell proliferation. researchgate.netnih.gov Investigating the influence of miproxifene phosphate on this pathway could reveal new therapeutic targets.
Q & A
Q. What is the mechanism of conversion of miproxifene phosphate to its active form, and how does this influence experimental design in pharmacokinetic studies?
Miproxifene phosphate is a prodrug bioactivated by alkaline phosphatase-mediated cleavage, releasing the active metabolite miproxifene. This conversion enhances solubility (1000-fold at pH 7.4) and bioavailability (28.8% in rats, 23.8% in dogs) . To study this, researchers should:
- Use in vitro assays with alkaline phosphatase-rich tissues (e.g., intestinal mucosa) to quantify conversion rates.
- Design in vivo studies with timed blood sampling to monitor plasma concentrations of both prodrug and active drug.
- Include pH-controlled solubility tests to validate the relationship between solubility and bioavailability .
Q. How do researchers address discrepancies in phosphate quantification when evaluating miproxifene phosphate’s stability or metabolism?
Phosphate analysis methods (e.g., colorimetric assays, HPLC) may yield inconsistent results due to:
- Sample preparation : Filtered vs. unfiltered samples can alter soluble reactive phosphorus (SRP) measurements due to particulate release .
- Calibration curves : Use multiple standard concentrations (e.g., 0.30–7.50 mg/dm³) and validate linearity (R² > 0.99) to reduce errors .
- Interfering substances : Adjust buffered samples to pH 6–7 before analysis to minimize matrix effects .
Advanced Research Questions
Q. What methodological considerations are critical for reconciling interspecies variability in preclinical bioavailability data for miproxifene phosphate?
The 28.8% vs. 23.8% bioavailability difference in rats vs. dogs highlights interspecies metabolic differences. To mitigate variability:
- Model selection : Use genetically diverse animal cohorts or humanized models (e.g., transgenic mice expressing human alkaline phosphatase).
- Dose normalization : Adjust doses based on body surface area rather than weight.
- Bioanalytical rigor : Employ LC-MS/MS to distinguish between prodrug, active drug, and metabolites, ensuring >80% recovery rates in plasma .
Q. How can researchers optimize bioanalytical methods to resolve contradictions in phosphate prodrug pharmacokinetics, such as unexpected plasma half-life or tissue distribution?
Discrepancies often arise from:
- Enzyme heterogeneity : Tissue-specific alkaline phosphatase activity alters regional prodrug activation. Use immunohistochemistry to map enzyme distribution in target tissues .
- Compartmental modeling : Apply nonlinear mixed-effects modeling (NONMEM) to account for enterohepatic recirculation or protein binding .
- Comparative studies : Benchmark against structurally similar prodrugs (e.g., fosamprenavir) to identify shared metabolic pathways .
Q. What statistical approaches are recommended for analyzing dose-response relationships in miproxifene phosphate studies with limited sample sizes?
For small-N studies (e.g., rare disease models):
- Bayesian hierarchical models : Incorporate prior data (e.g., bioavailability from rats) to improve parameter estimation.
- Bootstrapping : Resample datasets to calculate 95% confidence intervals for AUC and Cmax .
- Sensitivity analysis : Test assumptions (e.g., linear vs. saturable metabolism) to identify robustness thresholds .
Methodological Design Questions
Q. How should researchers design experiments to evaluate the impact of serum phosphate levels on miproxifene phosphate’s pharmacokinetics?
Hypophosphatemia (<0.75 mmol/L) or hyperphosphatemia (>1.5 mmol/L) may alter prodrug activation . Experimental steps:
Q. What are best practices for presenting pharmacokinetic data of miproxifene phosphate in manuscripts to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Tables : Use Word tables with Roman numerals, include slope/R² from regression analyses, and footnote statistical methods (e.g., LINEST function in Excel) .
- Figures : Highlight dose-normalized AUC curves with error bars (95% CI). Avoid overcrowding chemical structures in graphical abstracts .
- Supplemental data : Provide raw LC-MS/MS chromatograms and animal ethics approval IDs .
Data Interpretation & Validation
Q. How can researchers validate if in vitro alkaline phosphatase activity accurately predicts in vivo miproxifene phosphate activation?
- Correlative analysis : Compare in vitro enzyme kinetics (Km, Vmax) with in vivo bioavailability using Pearson correlation.
- Knockout models : Use alkaline phosphatase-deficient mice to confirm enzyme-specific activation .
- Tracer studies : Radiolabel the phosphate group (e.g., <sup>32</sup>P) to track cleavage efficiency in real time .
Q. What strategies are effective for resolving contradictions between SRP measurements and steady-state phosphate estimates in miproxifene phosphate metabolism studies?
SRP assays may overestimate phosphate due to acid-labile compound hydrolysis . Solutions include:
- Alternative methods : Use <sup>31</sup>P NMR to distinguish free phosphate from ester-bound phosphorus.
- Kinetic modeling : Integrate phosphate regeneration rates (k) to calculate steady-state concentrations .
- Method triangulation : Cross-validate results with ion chromatography and enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
